molecular formula C11H12N2O2 B1527967 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde CAS No. 1305325-06-7

2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde

Cat. No.: B1527967
CAS No.: 1305325-06-7
M. Wt: 204.22 g/mol
InChI Key: KQVUYPFXMFZVRM-UHFFFAOYSA-N
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Description

2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde (hereafter referred to as 2-TBCA) is an organic compound, a member of the oxazolo[4,5-c]pyridine class, which has recently been the subject of numerous research studies. It is an interesting compound due to its unique structure and its potential applications in the fields of chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Sonogashira-Type Reactions and Heterocyclic Synthesis

The compound and its derivatives have been utilized in Sonogashira-type cross-coupling reactions, leading to the synthesis of pyrazolopyridines and oxazolopyridine oxides. These reactions demonstrate the compound's utility in creating complex heterocyclic structures with potential applications in medicinal chemistry and material science (Vilkauskaitė, Šačkus, & Holzer, 2011).

Regioselective Metalation

Research has shown the potential for regioselective metalation of similar systems, indicating that compounds like 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde could be key intermediates in the synthesis of 7-substituted derivatives. This highlights its significance in synthetic organic chemistry for the targeted modification of heterocyclic compounds (Lever, Werblood, & Russell, 1993).

Oxidative Radical Cyclization

Another study explored the use of Di-tert-butyl peroxide for oxidative radical cyclization, suggesting that compounds with tert-butyl groups, like the one , can participate in reactions leading to the formation of azolopyrimidines. This process underscores the versatility of tert-butyl-substituted compounds in radical cyclization reactions, which are valuable for constructing nitrogen-containing heterocycles (Gao et al., 2022).

NMR Spectroscopy and Conformational Studies

The conformation and isomerization of similar aryl- and heteroarylaldehyde derivatives have been investigated through NMR spectroscopy. These studies provide insight into the stereochemical properties and dynamic behavior of these compounds in solution, contributing to a deeper understanding of their reactivity and potential applications in designing functional materials (Syakaev et al., 2006).

Synthesis of Heterocyclic Compounds

Finally, the synthesis of oxazolopyridine derivatives, achieved through reactions involving tert-butyl substituted compounds, illustrates the pivotal role of such compounds in heterocyclic chemistry. These synthetic routes facilitate the production of compounds with significant pharmacological potential, highlighting the importance of tert-butyl-substituted oxazolopyridines in medicinal chemistry (Shatsauskas et al., 2017).

Properties

IUPAC Name

2-tert-butyl-[1,3]oxazolo[4,5-c]pyridine-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-11(2,3)10-13-8-5-12-4-7(6-14)9(8)15-10/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQVUYPFXMFZVRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(O1)C(=CN=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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